CGP52432
Description
Historical Context of GABAergic System Modulators
The journey to understanding the GABAergic system, the primary inhibitory network in the mammalian brain, has been a central theme in neuroscience for decades. Gamma-aminobutyric acid (GABA) was first discovered in the brain in 1950 and was formally recognized as an inhibitory neurotransmitter by 1967. nih.gov This laid the groundwork for the development of compounds that could modulate its activity.
The therapeutic potential of targeting the GABA system was realized with the advent of benzodiazepines, such as Librium® and Valium®, launched in the 1960s. nih.gov These drugs, which enhance the effect of GABA at the GABA-A receptor, highlighted the clinical significance of GABAergic modulation. wikipedia.org
A pivotal moment in GABA pharmacology was the discovery of the GABA-B receptor by Norman Bowery in 1980. nih.gov This receptor was distinguished from the well-known GABA-A receptor by its insensitivity to the classic antagonist bicuculline (B1666979) and its sensitivity to the agonist baclofen (B1667701). nih.gov This discovery opened a new avenue for research and drug development, leading to the creation of specific GABA-B receptor ligands. The first antagonists for this receptor were identified in 1987, followed by the discovery of positive allosteric modulators (PAMs) in 2001. nih.gov The cloning of the GABA-B receptor subunits in the late 1990s further refined the understanding of its function as a heterodimer, paving the way for the development of more precise pharmacological tools like CGP52432. nih.gov
Identification and Early Characterization of this compound
This compound was developed as part of the ongoing effort to create more potent and selective antagonists for the GABA-B receptor, tools crucial for elucidating its physiological roles.
This compound was identified in the early 1990s as a novel and highly effective antagonist of GABA-B receptors. nih.gov Early studies using rat cortical synaptosomes established its potency, demonstrating an IC50 value of 85 nM. tocris.comhellobio.comabcam.com The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
A key finding from this initial research was its particular effectiveness at presynaptic GABA-B autoreceptors—receptors located on GABAergic nerve terminals that regulate the release of GABA itself. nih.gov In these systems, this compound exhibited an IC50 of 0.085 µM (or 85 nM). nih.govselleckchem.com This potency made it approximately 1,000 times more powerful than phaclofen, an earlier GABA-B antagonist, at this specific receptor subtype. nih.gov This significant increase in potency marked this compound as a superior research tool for studying the nuanced roles of GABA-B autoreceptors. nih.gov
| Parameter | Value | System | Reference |
|---|---|---|---|
| IC50 | 85 nM | General GABA-B Receptor | tocris.comhellobio.comabcam.com |
| IC50 | 0.085 µM | GABA-B Autoreceptor | nih.govselleckchem.com |
| pA2 | 7.70 | GABA-B Autoreceptor | nih.gov |
A critical aspect of a useful pharmacological tool is its selectivity for its intended target. Early investigations into this compound confirmed its high selectivity for GABA-B receptors, particularly when compared to its effects on GABA-B heteroreceptors that modulate the release of other neurotransmitters. nih.gov
GABA-B receptors are known to be heterogeneous, existing not only as autoreceptors on GABA neurons but also as heteroreceptors on terminals that release other transmitters like glutamate (B1630785) and somatostatin (B550006). nih.gov Research showed that this compound's ability to antagonize the effects of the GABA-B agonist (-)-baclofen was significantly more potent at GABA autoreceptors. nih.gov Specifically, the IC50 of this compound at GABA autoreceptors (85 nM) was 35-fold lower than at GABA-B receptors regulating somatostatin release and 100-fold lower than at those modulating glutamate release from rat cortical synaptosomes. nih.gov This demonstrates a strong preference for the GABA autoreceptor subtype, highlighting its specificity and value in dissecting the specific functions of this receptor population. nih.gov
| Receptor Target | IC50 (µM) | Relative Potency Compared to GABA Autoreceptor | Reference |
|---|---|---|---|
| GABA Autoreceptor | 0.085 | 1x | nih.gov |
| Receptor on Somatostatin Terminals | ~2.98 | 35x less potent | nih.gov |
| Receptor on Glutamate Terminals | ~8.5 | 100x less potent | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139667-74-6 | |
| Record name | Cgp 52432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-52432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Receptor Interactions
GABAB Receptor Antagonism by CGP52432
This compound functions as a potent and selective antagonist of GABAB receptors. rndsystems.comhellobio.com This antagonism is the primary mechanism through which it exerts its effects within the central nervous system. GABAB receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter GABA. rndsystems.comtocris.com
This compound acts as a competitive antagonist at GABAB receptors. rndsystems.com In the spinal cord, it has been observed to behave as a silent orthosteric antagonist, directly blocking the release-inhibiting effects of GABAB agonists like (-)-baclofen. nih.gov This competitive action means it vies with endogenous ligands, such as GABA, for the same binding site on the receptor, thereby preventing receptor activation.
The potency of this compound as a GABAB receptor antagonist is quantified by its half-maximal inhibitory concentration (IC50). Multiple studies have consistently determined this value to be approximately 85 nM, indicating a high affinity for the receptor. rndsystems.comhellobio.comselleckchem.com This potent activity makes it a valuable tool in pharmacological research.
Interactive Table: IC50 Value for this compound
| Compound | Target Receptor | IC50 Value |
| This compound | GABAB Receptor | 85 nM rndsystems.comhellobio.comselleckchem.com |
Research indicates that this compound exhibits a degree of selectivity for different populations of GABAB receptors. It is described as a novel, potent, and selective antagonist for GABAB autoreceptors in the rat cerebral cortex. nih.gov GABAB receptors located on axon terminals can be pharmacologically distinct; these include autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic or somatostatin-releasing terminals. nih.gov this compound has shown differential activity based on location; for instance, it acted as a silent antagonist in the spinal cord but exhibited some intrinsic activity in the hippocampus in certain experimental models. nih.gov
Downstream Signaling Pathway Modulation
By blocking the activation of GABAB receptors, this compound effectively modulates the downstream intracellular signaling cascades that these receptors control.
GABAB receptors are classic examples of G-protein-coupled receptors (GPCRs), specifically coupling to Gi/o proteins. tocris.comkhanacademy.org These receptors are heterodimers, consisting of GABAB1 and GABAB2 subunits, where the GABAB1 subunit binds the ligand and the GABAB2 subunit interacts with the G-protein. tocris.com As an antagonist, this compound binds to the receptor and prevents the conformational change necessary for G-protein activation, thereby inhibiting the entire downstream signaling cascade that would normally be initiated by an agonist. nih.gov
A primary function of activated Gi/o-coupled GABAB receptors is the modulation of ion channel activity. tocris.com Upon activation by an agonist, the Gβγ subunits of the G-protein dissociate and directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.orgnih.gov This leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its excitability. nih.gov By acting as an antagonist, this compound prevents the G-protein activation necessary for GIRK channel opening. nih.gov Consequently, it blocks this inhibitory hyperpolarizing current, leading to an increase in neuronal excitability.
Influence on cAMP/CREB Signaling Pathway
The chemical compound this compound, a known antagonist of the GABA(B) receptor, demonstrates a significant influence on the cyclic adenosine (B11128) monophosphate (cAMP) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is a critical intracellular cascade that regulates the transcription of various genes involved in numerous physiological processes, including neuronal plasticity, differentiation, and survival. researchgate.netmdpi.com The canonical pathway involves the activation of Protein Kinase A (PKA) by cAMP, which in turn phosphorylates CREB, enabling it to bind to gene promoters and initiate transcription. researchgate.netnih.gov
Research has shown that the pharmacological inhibition of GABA(B) receptors by this compound can lead to the activation of this pathway. In a study involving neural stem cells, administration of this compound resulted in increased intracellular levels of cAMP, PKA, and the phosphorylated form of CREB (pCREB). nih.gov This suggests that by blocking the inhibitory G-protein coupled GABA(B) receptors, this compound effectively disinhibits adenylyl cyclase, leading to a rise in cAMP and subsequent activation of the PKA-CREB cascade. nih.govnih.gov This activation of the cAMP/CREB signaling pathway by this compound is linked to promoting the proliferation of neural stem cells. nih.gov While the evidence strongly indicates that this compound can activate the cAMP/CREB pathway, further research is needed to confirm if this is the sole mechanism responsible for the observed effects on neural stem cell proliferation. nih.gov
Interaction with ATF4
Beyond the classical cAMP/CREB pathway, GABA(B) receptors have been shown to engage in a more direct interaction with the transcription factor Activating Transcription Factor 4 (ATF4), also known as CREB2. Studies have revealed a robust, direct, and specific interaction between the C-terminus of the GABA(B1) receptor subunit and ATF4. This interaction appears to be mutually exclusive with the binding of the GABA(B2) subunit to GABA(B1).
Activation of GABA(B) receptors by an agonist leads to a significant translocation of ATF4 from the cytoplasm into the nucleus, subsequently activating transcription from a CREB2-responsive reporter gene. As a potent and selective GABA(B) receptor antagonist, this compound would be expected to block this agonist-induced translocation and subsequent gene transcription. This novel signaling mechanism, linking a G protein-coupled receptor directly to a transcription factor, may play a role in long-term changes within the nervous system.
Interactions with Other Neurotransmitter Systems
Modulation of Glutamate (B1630785) Release
This compound plays a significant role in modulating the release of glutamate, the primary excitatory neurotransmitter in the central nervous system. GABA(B) receptors located on presynaptic terminals of glutamatergic neurons (heteroreceptors) typically inhibit glutamate release. This compound antagonizes the inhibitory effect of GABA(B) agonists, such as (-)-baclofen, on potassium-evoked glutamate overflow from cortical synaptosomes.
There is some discrepancy in the literature regarding the selectivity of this compound. One study reported that the concentration of this compound required to antagonize the inhibition of glutamate release was approximately 100-fold higher than that needed to block GABA autoreceptors, suggesting a lower potency at glutamatergic terminals compared to GABAergic ones. nih.gov However, another study found that this compound affected GABA and glutamate release with similar potency, challenging the idea of pharmacologically distinct presynaptic GABA(B) receptors regulating their release.
Regulation of Somatostatin (B550006) Release
The release of the neuropeptide somatostatin is also under the inhibitory control of GABA(B) receptors. This compound effectively antagonizes the inhibitory action of GABA(B) agonists on the depolarization-evoked release of somatostatin from rat cerebrocortical synaptosomes. nih.govnih.gov
Pharmacological characterization has highlighted the heterogeneity of GABA(B) receptors. The affinity of this compound for GABA(B) receptors that modulate somatostatin release (pKb = 6.2) was found to be about 30-fold lower than its affinity for receptors that regulate the release of cholecystokinin (B1591339) (pKb = 7.6). nih.gov This finding suggests that the GABA(B) receptors located on nerve terminals releasing somatostatin may represent a different subtype from those on cholecystokinin-releasing terminals. nih.gov
Effects on Dopamine (B1211576) Release and NMDAR Interaction
This compound influences the dopaminergic system, which is crucial for motor control, motivation, and reward. In brain regions like the nucleus accumbens, prefrontal cortex, and striatum, GABA(B) receptor agonists, such as baclofen (B1667701), decrease dopamine release. nih.govnih.gov this compound acts as a classical antagonist in this context, blocking and reversing the suppression of dopamine release caused by GABA(B) agonists. nih.govnih.gov Furthermore, the application of GABA(B) antagonists alone can enhance dopamine release, indicating that there is a tonic inhibition of dopamine release by endogenous GABA in the striatum, which is mediated predominantly by GABA(B) receptors. nih.gov
The modulation of dopamine release by GABA(B) receptors is intertwined with the N-methyl-D-aspartate receptor (NMDAR) system. Evidence supports a model where NMDAR stimulation modulates dopamine release in part through presynaptic GABA(B) receptors. This compound's ability to reverse the effects of GABA(B) agonists highlights its role in this interconnected pathway.
Impact on Acetylcholine (B1216132) Release
The effect of this compound on acetylcholine release appears to be indirect. Studies on the rat striatum suggest that GABA(B) receptors are not located on the cholinergic neurons themselves. nih.gov Instead, GABA appears to indirectly modulate acetylcholine release through the stimulation of GABA(B) receptors situated on other, non-cholinergic neuronal elements within the striatum. nih.gov
Therefore, this compound, by blocking these presynaptic GABA(B) receptors on non-cholinergic terminals, would interfere with this indirect GABAergic inhibition of acetylcholine release. This mechanism is supported by findings that GABAergic modulation of other neurotransmitters, like dopamine, can occur independently of cholinergic circuits. nih.gov This suggests that GABA(B) receptors provide a modulatory overlay on various neurotransmitter systems, and antagonists like this compound can disinhibit these systems by blocking this GABAergic influence.
Influence on Glycine (B1666218) Exocytosis
The compound this compound, a known GABAB receptor antagonist, exhibits a complex and region-specific influence on the exocytosis of glycine. Research has unexpectedly revealed that this compound can, on its own, inhibit the potassium-evoked exocytosis of glycine from nerve endings. nih.govnih.gov This intrinsic inhibitory activity is not uniform across all central nervous system regions.
In studies using synaptosomes from the mouse hippocampus, this compound demonstrated this inhibitory effect on glycine release. nih.govnih.gov However, in the spinal cord, it acts purely as a silent orthosteric antagonist. nih.govnih.gov In this capacity, it effectively blocks the inhibition of glycine release induced by the GABAB receptor agonist, (-)-baclofen. nih.govnih.gov
Further investigations using mice lacking either the GABAB1 or GABAB2 receptor subunits have shed more light on this mechanism. In these knockout mice, the inhibitory effect of (-)-baclofen on glycine exocytosis is absent. nih.govnih.gov Interestingly, the intrinsic inhibitory activity of this compound on glycine release persists in these animals, suggesting that this particular effect is not mediated through the classical GABAB receptors and may involve the activation of yet unidentified sites on glycinergic terminals. nih.govnih.gov
As an antagonist, this compound demonstrates different potencies in preventing the (-)-baclofen-induced inhibition of glycine exocytosis in different regions of the central nervous system. It is significantly more potent in the hippocampus compared to the spinal cord.
| Region | This compound IC₅₀ (µM) for (-)-baclofen inhibition |
| Hippocampus | 0.81 ± 0.08 |
| Spinal Cord | 22.6 ± 2.15 |
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound required to counteract the inhibitory effect of 3 µM (-)-baclofen on glycine exocytosis. Data sourced from pharmacological studies on mouse synaptosomes. nih.gov
Modulation of Serotonin (B10506) Neuronal Activity
The activity of serotonin (5-HT) neurons is subject to modulation by GABAB receptors, and as an antagonist of these receptors, this compound plays a significant role in this regulation. GABAB receptors are located on serotonin neurons in regions such as the dorsal raphé nucleus (DRN), the primary source of serotonergic innervation to the forebrain. nih.gov
Activation of these presynaptic GABAB receptors can have complex effects on serotonin release. For instance, in vivo microdialysis studies have shown that activation of GABAB receptors in the DRN can lead to an increase in extracellular serotonin levels in the medial prefrontal cortex. nih.gov This is thought to be an indirect effect, possibly resulting from the inhibition of local inhibitory neurons that, in turn, disinhibits serotonin neurons. nih.gov
Given its function as a potent GABAB receptor antagonist, this compound would be expected to counteract the effects of GABAB receptor agonists on serotonin neuronal activity. By blocking these receptors, this compound can prevent the modulation of serotonin release by endogenous or exogenous GABAB agonists. For example, research has shown that other GABAB receptor antagonists, such as CGP54626 and phaclofen, can block the aggression-escalating effects of the GABAB agonist baclofen, a behavior linked to the modulation of the serotonin system in the DRN. nih.gov Therefore, this compound likely influences serotonergic transmission by blocking the inhibitory control exerted by the GABAergic system via GABAB receptors on serotonin neurons. nih.gov
Pharmacological Effects and Neurobiological Impact
Effects on Neurotransmission and Synaptic Plasticity
GABAB receptors play a crucial role in modulating neurotransmitter release and influencing synaptic plasticity. tandfonline.com CGP52432's ability to antagonize these receptors leads to several observable effects on these processes.
Reversal of Baclofen-Induced Inhibition of Neurotransmitter Release
Baclofen (B1667701), a known GABAB receptor agonist, typically inhibits the release of various neurotransmitters. tandfonline.com this compound has been shown to effectively reverse this baclofen-induced inhibition. For instance, it selectively reverses the inhibition of potassium-evoked GABA release from rat cortical synaptosomes with an IC50 of 0.085 μM, demonstrating a higher potency compared to its effects on glutamate (B1630785) or somatostatin (B550006) release (IC50s of 3.35 and 9.26 μM, respectively). caymanchem.comcaymanchem.com This indicates that this compound can block the inhibitory effect of GABAB receptor activation on neurotransmitter exocytosis from nerve endings. sigmaaldrich.comnih.gov Studies in the vomeronasal nerve have also shown that this compound reverses the suppression of calcium influx and glutamate release at presynaptic terminals induced by baclofen. frontiersin.org
Modulation of Paired-Pulse Inhibition in Hippocampal Neurons
Paired-pulse inhibition is a form of short-term synaptic plasticity often mediated by presynaptic GABAB receptors. nih.govnih.gov In hippocampal slices, this compound has been observed to reduce paired-pulse inhibition of monosynaptic inhibitory potentials (IPSPs) in CA1 pyramidal neurons. caymanchem.com At a concentration of 10 μM, this compound can reduce paired-pulse depression by 80% in the hippocampus. nih.gov This suggests that this compound, by blocking presynaptic GABAB receptors, reduces the autoinhibition of GABA release, thereby affecting the paired-pulse dynamics. nih.govjneurosci.org
Impact on Excitatory Synaptic Transmission
This compound can influence excitatory synaptic transmission, often indirectly by modulating inhibitory tone. Blockade of GABAB receptors by this compound has been shown to increase the amplitude of evoked excitatory postsynaptic currents (eEPSCs) in neurons, for example, in the spinal dorsal horn. nih.gov This suggests that endogenous GABA, acting on GABAB receptors, can modulate evoked synaptic transmission, and this modulation is blocked by this compound. nih.gov In the nucleus of the solitary tract, this compound prevented the inhibitory actions of baclofen on evoked and spontaneous glutamate release. nih.gov However, in some contexts, such as cholinergic enhancement of sEPSPs in cortical neurons, the effect was not sensitive to antagonism of GABA receptors with this compound. nus.edu.sg
Role in Oscillatory Wave Dynamics in the Cortex
GABAergic inhibition, mediated by both GABAA and GABAB receptors, plays a role in shaping cortical oscillatory dynamics. nih.gov Blockade of GABAB receptors with this compound, often in combination with GABAA antagonists, can influence these oscillations. For instance, combining GABAA and GABAB disinhibition can simplify cortical dynamics and reliably generate theta frequency (5–15Hz) oscillations. nih.gov this compound has been shown to elevate energy at specific frequency bands (5–9, 11–17, 22–23 and 25–26 Hz) in cortical oscillations. gmu.edu
Modulation of Synaptic Plasticity in the Amygdala
The amygdala is a brain region involved in processing emotions and fear learning, where synaptic plasticity is crucial. jneurosci.orgresearchgate.net GABAB receptors are present in the amygdala and can modulate synaptic transmission and plasticity. jneurosci.org While direct studies focusing solely on this compound's impact on amygdala synaptic plasticity in isolation are less prevalent in the provided results, research utilizing this compound in amygdala studies highlights the involvement of GABAB receptors in processes like inflammatory pain models and the modulation of synaptic transmission by other neuromodulators like NPY. rndsystems.comjneurosci.org Studies investigating GABAC receptors in the amygdala also utilized this compound to block GABAB receptors and isolate GABAC receptor-mediated effects on evoked excitation. researchgate.net
Influence on Neurogenesis and Neuronal Development
Promotion of Hippocampal Neurogenesis
Research indicates that this compound, as a GABAB receptor antagonist, can influence neurogenesis in the hippocampus. Studies using the stress-sensitive BALB/c mouse strain have shown that chronic treatment with this compound increases cell proliferation in the hippocampus. researchgate.netnih.govnih.gov This effect on cell proliferation was observed after 21 days of treatment, but not following acute or subchronic administration. researchgate.netnih.govnih.govfrontiersin.org The increase in cell proliferation was found specifically in the ventral, but not the dorsal, hippocampus. researchgate.netnih.gov This topographical difference aligns with the hypothesis that the ventral hippocampus plays a primary role in regulating stress and emotionality. researchgate.netnih.gov While this compound increased proliferation, it did not significantly affect the survival of newly born cells in the hippocampus. researchgate.netnih.gov
The blockade of GABAB receptors by antagonists like this compound is suggested to promote hippocampal neurogenesis. researchgate.net Studies using neocortical-derived neurospheres also indicate that GABAB receptor blockade favors proliferation and differentiation. researchgate.net Conversely, pharmacological activation of GABAB receptors has been reported to suppress adult hippocampal neurogenesis. researchgate.net The expression of GABAB receptors has been demonstrated in hippocampal neural progenitor cells (NPCs), and their blockade has been shown to increase neuroblast proliferation and differentiation in vivo. researchgate.net
Modulation of Tangential Migration of Cortical Neurons
This compound has been shown to alter the tangential migration of cortical neurons. nih.govnih.govoup.comuni-goettingen.de In studies using embryonic brain slice cultures, blockade of GABAB receptors with this compound resulted in a concentration-dependent accumulation of tangentially migrating neurons in the ventricular/sub-ventricular zones (VZ/SVZ) of the cortex. nih.govnih.govoup.com Consequently, fewer of these cells were observed in the cortical plate/marginal zone (CP/MZ) and lower intermediate zone (LIZ). nih.govnih.govoup.com Tangentially migrating neurons originating from the medial ganglionic eminence (MGE) express GABAB1 receptors. nih.govnih.govoup.com Furthermore, treatment with this compound led to these migrating neurons having significantly shorter leading processes compared to control groups. nih.govoup.com Electrophysiological recordings did not show a direct effect of this compound on the resting membrane properties of these migrating cells, suggesting that its effect on migration might be mediated through a metabotropic action or the regulation of factors controlling migration. nih.govoup.com These findings suggest an important modulatory role for GABAB receptors in the migration of cortical interneurons. nih.govoup.com
Neurotrophic Actions of GABAB Receptors
While much of the neurotrophic actions of GABA have been attributed to the activation of ionotropic GABAA receptors, recent research highlights that GABAB receptors also regulate fundamental steps of neuronal circuit development and exhibit neurotrophic properties during development. nih.gov The neurotrophic action of GABAB receptors appears to be a direct result of activating post-synaptic downstream signaling pathways, rather than an indirect consequence of altered synaptic activity. frontiersin.org The mechanism by which GABAB receptors promote the development of GABAergic synapses may involve the regulated secretion of brain-derived neurotrophic factor (BDNF) and subsequent activation of the tropomyosin receptor kinase (TrkB) pathway. nih.gov
Regulation of Axon/Dendrite Polarity
GABAB receptors have been implicated in modulating the axon/dendrite polarity of cortical neurons in vitro. frontiersin.org Studies have shown that while the GABAA receptor antagonist bicuculline (B1666979) can reduce dendritic complexity, treatment with a GABAB receptor antagonist like this compound has not shown significant effects on dendritic development in certain neuronal cultures. frontiersin.org However, other research suggests that GABAB receptors can modulate neuronal polarity through the inhibition of cAMP signaling. frontiersin.org For instance, a GABAB receptor antagonist like CGP55845 (another antagonist, similar to this compound in its action) has been shown to promote axon initiation in vitro. frontiersin.org
Central Nervous System Function Modulation
Antidepressant-like Behavioral Effects
This compound has demonstrated antidepressant-like behavioral effects in animal models. researchgate.netnih.govnih.govucc.ieucc.ie Studies using the forced swim test (FST) in stress-sensitive mouse strains, such as BALB/c mice, have shown that acute, subchronic, and chronic treatment with this compound can induce antidepressant-like effects, indicated by reduced immobility. researchgate.netnih.govnih.gov This suggests that GABAB receptor antagonists like this compound could represent a novel approach for the treatment of depression. researchgate.netnih.gov The antidepressant-like effects observed with this compound are consistent with findings for other GABAB receptor antagonists in various behavioral tests and animal models of depression. ucc.ie
Effects on Locomotor Activity
Research indicates that this compound can influence locomotor activity. Studies in mice have shown that acute administration of this compound at a dose of 30 mg/kg (intraperitoneal injection) resulted in a significant stimulation of spontaneous locomotor activity. nih.gov This suggests that blocking GABAB receptors can lead to increased movement and exploration in animal models.
Modulation of Anxiety-Related Behaviors
The role of this compound in modulating anxiety-related behaviors has been investigated, particularly in stress-sensitive animal models. In stress-sensitive BALB/c mice, this compound administered at 10 mg/kg reduced immobility in the forced-swim test, a behavioral assay often used to assess antidepressant-like effects, which can be related to stress coping and potentially anxiety. caymanchem.com While the GABAB receptor is known to be involved in unconditioned anxiety behavior, studies using this compound in an auditory fear conditioning protocol in BALB/c mice did not find alterations in freezing behavior, suggesting potential limitations in its effects on conditioned anxiety responses. ucc.ie Chronic treatment with this compound has also been shown to increase cell proliferation in the ventral hippocampus, a brain region implicated in stress and emotionality, which could be relevant to its effects on anxiety and depression-like behaviors. europa.euresearchgate.net Early-life blockade of GABAB receptors with this compound did not cause alterations in emotional behavior in adulthood, suggesting a potential role for GABAB receptor signaling during early development in programming adult anxiety behavior. researchgate.net
Influence on Cognitive Functions
This compound has demonstrated an influence on cognitive functions, particularly in models of cognitive impairment. Studies in the Ts65Dn mouse model of Down Syndrome, which exhibits cognitive deficits, found that this compound enhanced long-term potentiation (LTP) in the dentate gyrus of hippocampal slices. jneurosci.orgberkeley.edu LTP is a cellular mechanism considered crucial for learning and memory. This enhancement of LTP was accompanied by an increase in the NMDA receptor-mediated component of the tetanus-evoked responses. jneurosci.orgberkeley.edu In vivo studies in Ts65Dn mice showed that suppression of GABAB receptors significantly improved performance in behavioral tests assessing short- and long-term memory, although it did not affect working memory or locomotor activity in this model. berkeley.edu These findings suggest that blocking GABAB receptors with compounds like this compound can ameliorate cognitive deficits in conditions associated with altered GABAergic signaling. jneurosci.orgnih.gov Furthermore, inhibition of GABAB receptors by this compound has been shown to promote hippocampal neurogenesis and improve cognitive impairments in adult mice following cerebral ischemia. nih.gov This effect on neurogenesis, particularly in the ventral hippocampus, is considered a potential mechanism underlying its cognitive-enhancing and antidepressant-like effects. researchgate.netnih.gov
Role in Epilepsy and Seizure Activity
While the GABA system, particularly GABAA receptors, plays a critical role in modulating seizure activity, GABAB receptors also have a role. nih.govnih.govfrontiersin.org this compound, as a GABAB receptor antagonist, has been used in research to investigate the involvement of these receptors in epileptiform activity. Studies have explored the effects of blocking GABAB receptors on muscarinic agonist-induced epileptiform activity in immature rat piriform cortex in vitro. researchgate.net This line of research contributes to understanding the complex interplay of neurotransmitter systems in the generation and propagation of seizures.
Regulation of Gonadotropin-Releasing Hormone Neurons
This compound has been utilized to study the regulation of gonadotropin-releasing hormone (GnRH) neurons. GABA is a significant neurotransmitter regulating the excitability of GnRH neurons. oup.comnih.govresearchgate.net Studies using whole-cell recordings from mouse GnRH neurons demonstrated that the GABAB receptor agonist baclofen hyperpolarized these neurons by activating an inwardly rectifying K+ current. oup.comnih.govresearchgate.net This effect of baclofen was antagonized by this compound with an inhibitory constant (Ki) of 85 nM. oup.comnih.govresearchgate.net This indicates that this compound effectively blocks GABAB receptors on GnRH neurons, revealing a role for GABAB receptors in providing inhibitory tone to these neurons. oup.comnih.govoup.com The activation of GABAB receptors in GnRH neurons may contribute to increased inhibitory tone during estrogen-negative feedback states, which can be attenuated by kisspeptin (B8261505) signaling. oup.comnih.govoup.com
Role in Filial Imprinting and Sensitive Period Regulation
Research in domestic chicks has investigated the role of GABAB receptors, and specifically this compound, in filial imprinting and the regulation of its sensitive period. Filial imprinting is a form of early learning with a well-defined sensitive period. researchgate.netfrontiersin.orgnih.gov Studies involving bilateral injection of this compound into the intermediate medial mesopallium (IMM), a brain region responsible for imprinting, right before training on day 1 during the sensitive period, showed that the preference scores of chicks injected with this compound were significantly lower compared to sham control chicks. researchgate.net This suggests that GABAB receptors are necessary for imprinting to occur effectively. researchgate.net This research indicates that GABAB receptors play a role in facilitating imprinting downstream of thyroid hormone, which is a determinant of the sensitive period. researchgate.netnih.govfrontiersin.org The balance between GABAA and GABAB receptor activity appears critical in controlling the opening and closing of this sensitive period. researchgate.netnih.gov
Effects on Sympathetic Vasomotor Tone
This compound has been used to explore the role of GABAB receptors in the regulation of sympathetic vasomotor tone, particularly in the paraventricular nucleus (PVN) of the hypothalamus, a region involved in regulating sympathetic outflow. nih.govpsu.edu In spontaneously hypertensive rats (SHRs), bilateral microinjection of this compound (0.15–3.0 nmol) into the PVN dose-dependently increased lumbar sympathetic nerve activity (LSNA) and arterial blood pressure (ABP). nih.govpsu.edu This effect was not observed in normotensive control rats. nih.govpsu.edu These findings suggest that GABAB receptors in the PVN play a greater role in the tonic GABAergic control of sympathetic vasomotor tone in SHRs compared to normotensive animals. nih.govpsu.edu This altered function of GABAB receptors in the PVN may contribute to the elevated sympathetic drive observed in hypertension. nih.govpsu.edu Further studies involving microinjection of this compound into the L4/L5 dorsal horns in decerebrate rats also showed an increase in pressor and cardioaccelerator responses to various stimuli, suggesting a tonic inhibitory effect of GABA, mediated in part by GABAB receptors, on the exercise pressor reflex at the spinal cord level. physiology.org
3.3.9. Modulation of Sympathetic Nerve Remodeling Post-Myocardial Infarction
Sympathetic nerve remodeling, characterized by nerve sprouting and altered neurotransmitter release, is a significant contributor to the increased risk of malignant ventricular arrhythmias following myocardial infarction (MI). revportcardiol.orgnih.govbiorxiv.orguniversiteitleiden.nl Research has explored the potential of targeting GABAB receptors as a therapeutic strategy to modulate this process. This compound, a potent and selective antagonist of GABAB receptors, has been utilized in studies to investigate the role of these receptors in post-MI sympathetic remodeling. tocris.comcenmed.comabcam.co.jp
Studies have indicated that GABAB receptors are present on the surface of macrophages. revportcardiol.orgnih.govrevportcardiol.org Following MI, the activation of GABAB receptors has been shown to influence macrophage polarization towards the M2 phenotype. nih.govrevportcardiol.org M2 macrophages are recognized for their anti-inflammatory properties and their role in releasing factors such as Interleukin-10 (IL-10) and Transforming Growth Factor Beta 1 (TGF-β1). nih.govrevportcardiol.org
Experimental data demonstrates that treatment with GABAB receptor agonists, such as baclofen or GABA, increases the percentage of M2 macrophages in the context of MI. nih.govrevportcardiol.org This increase is accompanied by elevated levels of IL-10 and TGF-β1. nih.govrevportcardiol.org Crucially, the administration of this compound has been shown to block this baclofen-induced shift towards M2 polarization and the corresponding increase in M2 macrophage percentage in vivo. nih.govrevportcardiol.org Furthermore, this compound reversed the elevated levels of IL-10 and TGF-β1 observed with GABAB activation post-MI. nih.govrevportcardiol.org
The impact of GABAB receptor modulation on sympathetic nerve structure and activity post-MI has also been investigated using this compound. Tyrosine hydroxylase (TH) and growth-associated protein 43 (GAP-43) are commonly used markers to assess sympathetic nerve sprouting and activity. revportcardiol.orgnih.govrevportcardiol.org Studies have found that in the infarcted heart, a GABAB receptor agonist (baclofen) decreased the staining intensity of both TH and GAP-43, suggesting an inhibition of sympathetic nerve sprouting and activity. revportcardiol.orgnih.govrevportcardiol.org Conversely, treatment with this compound enhanced the expression of TH and GAP-43 post-MI, counteracting the effects of GABAB activation. nih.govrevportcardiol.org
In addition to structural markers, the sympathetic nerve activity can be assessed by measuring serum norepinephrine (B1679862) (NE) levels. Elevated NE levels are indicative of increased sympathetic activity. revportcardiol.orgnih.govnih.govrevportcardiol.org Research has shown that baclofen treatment significantly decreased serum NE levels compared to the MI group. nih.govrevportcardiol.org this compound partially blocked this baclofen-induced decrease in serum NE levels. nih.govrevportcardiol.org
These findings collectively suggest that activation of GABAB receptors can inhibit sympathetic nerve sprouting and reduce sympathetic activity, likely mediated in part through the regulation of M2 macrophage polarization and the subsequent release of modulatory factors. revportcardiol.orgnih.govrevportcardiol.org As a GABAB receptor antagonist, this compound counteracts these protective effects, leading to enhanced sympathetic nerve markers and higher norepinephrine levels in the post-MI setting. nih.govrevportcardiol.org
Detailed research findings regarding the effects of GABAB modulation with baclofen and the counteracting effects of this compound on sympathetic nerve remodeling markers and norepinephrine levels are summarized in the table below:
| Treatment Group (Post-MI) | TH Staining Intensity | GAP-43 Staining Intensity | Serum Norepinephrine (NE) Levels |
| MI Group | Increased | Increased | Increased |
| Baclofen Treatment | Decreased | Decreased | Decreased |
| Baclofen + this compound Treatment | Enhanced (compared to Baclofen) | Enhanced (compared to Baclofen) | Partially Blocked Decrease (compared to Baclofen) |
*Note: This table is based on the described trends and relationships observed in the research findings. nih.govrevportcardiol.org
Preclinical Investigations and Translational Potential
In Vivo Animal Models
CGP 52432 has been assessed for its potential antidepressant-like activity using the Forced Swim Test (FST), a common behavioral screening tool for antidepressant efficacy. doi.org The FST operates on the principle that an animal, when placed in an inescapable container of water, will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of behavioral despair. doi.orgnih.gov A reduction in this immobility time is considered indicative of an antidepressant-like effect. nih.govnih.gov
Studies involving CGP 52432 in the FST have been conducted in normal, non-depressed animals. This approach uses the test not as a model of depression itself, but as a behavioral assay to detect potential antidepressant-drug-like activity. While these studies form part of the compound's pharmacological profile, specific quantitative data on its effect on immobility time are not detailed in the reviewed literature.
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Forced Swim Test (FST) | Rodents | Evaluated for antidepressant-drug-like activity in normal animals. |
The anxiolytic potential of CGP 52432 has been examined in established rodent models of anxiety, such as the Elevated-Plus Maze (EPM). The EPM test assesses anxiety by measuring a rodent's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms. An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic (anxiety-reducing) effect.
Research indicates that acute treatment with CGP 52432 did not produce anxiolytic effects in several standard behavioral tests, including the EPM. This suggests that, under the conditions tested, acute blockade of GABA-B receptors by this compound does not reduce anxiety-like behaviors in rodents.
| Model | Animal | Key Finding | Reference |
|---|---|---|---|
| Elevated-Plus Maze (EPM) | Rodents | Acute administration did not produce measurable anxiolytic effects. |
The Morris Water Maze (MWM) is a widely used task to assess hippocampus-dependent spatial learning and memory. Investigations have utilized this model to evaluate the effects of CGP 52432 on cognitive function in the context of neurological insults and genetic disorders.
In a mouse model of Down Syndrome (Ts65Dn mice), which exhibits impaired cognition, treatment with CGP 52432 was found to enhance long-term potentiation (LTP) in the dentate gyrus of the hippocampus. This enhancement of synaptic plasticity was accompanied by an increase in the NMDA receptor-mediated component of neural responses. Furthermore, in a mouse model of cerebral ischemia, administration of CGP 52432 significantly improved spatial learning and memory deficits as measured by the MWM test.
| Model | Key Parameter | Effect of CGP 52432 | Reference |
|---|---|---|---|
| Mouse Model of Down Syndrome (Ts65Dn) | Hippocampal Long-Term Potentiation (LTP) | Enhanced | |
| NMDA Receptor-Mediated Responses | Increased | ||
| Mouse Model of Cerebral Ischemia (MWM Test) | Spatial Learning | Improved | |
| Memory Deficits | Improved |
The neuroprotective potential of CGP 52432 has been investigated in models of cerebral ischemia-reperfusion injury, a condition that often leads to significant cognitive dysfunction due to neuronal death in sensitive brain regions like the hippocampus.
In a study using a mouse model of cerebral ischemia induced by bilateral common carotid artery occlusion (BCCAO), treatment with CGP 52432 demonstrated significant therapeutic effects. The administration of the compound was found to promote hippocampal neurogenesis, evidenced by an enhanced proliferation of neural stem cells (NSCs) and an increase in the number of immature neurons. This cellular effect was correlated with functional recovery, as the treated mice showed marked improvement in spatial learning and memory impairments caused by the ischemic injury. In vitro experiments further supported these findings, confirming that CGP 52432 dose-dependently enhanced the viability and proliferation of NSCs, potentially through the cAMP–CREB signaling pathway.
| Model | Parameter Investigated | Observed Effect of CGP 52432 | Reference |
|---|---|---|---|
| Mouse Model of Cerebral Ischemia (BCCAO) | Cognitive Impairment | Significantly improved spatial learning and memory | |
| Neural Stem Cell (NSC) Proliferation | Enhanced | ||
| Number of Immature Neurons | Increased | ||
| Differentiation of Newborn Cells to Neurons | Increased |
CGP 52432 has been utilized as a pharmacological tool in preclinical pain research to probe the mechanisms of neuropathic pain, a chronic condition often characterized by tactile allodynia (pain resulting from a normally non-painful stimulus).
In a rat model of neuropathic pain caused by chronic compression of the dorsal root ganglion (CCD), intrathecal administration of CGP 52432 was shown to decrease the paw withdrawal threshold in sham-operated animals, indicating that blockade of spinal GABA-B receptors can induce mechanical hypersensitivity. This finding highlights the role of tonic GABA-B receptor activity in modulating pain thresholds. In a separate study using the spinal nerve ligation (SNL) model, CGP 52432 was used to investigate the mechanism of the analgesic drug gabapentin (B195806). The antiallodynic effect of systemically administered gabapentin was completely blocked by an intrathecal injection of CGP 52432, suggesting that gabapentin's therapeutic action in this model is mediated indirectly through the activation of spinal GABA-B receptors.
| Model | Experimental Condition | Effect of CGP 52432 | Reference |
|---|---|---|---|
| Chronic Compression of Dorsal Root Ganglion (CCD) | Intrathecal administration to sham-operated rats | Decreased paw withdrawal threshold (induced allodynia) | |
| Spinal Nerve Ligation (SNL) | Administered intrathecally prior to gabapentin | Blocked the antiallodynic effect of gabapentin |
Research has explored the role of GABA-B receptors in the central regulation of the sympathetic nervous system, which is crucial for controlling cardiovascular functions like blood pressure. The paraventricular nucleus (PVN) of the hypothalamus is a key site for this regulation.
In spontaneously hypertensive rats (SHRs), but not in normotensive control rats, microinjection of CGP 52432 directly into the PVN resulted in a dose-dependent increase in lumbar sympathetic nerve activity (LSNA) and arterial blood pressure (ABP). This effect indicates that in the hypertensive state, there is an enhanced tonic GABAergic inhibition of sympathetic outflow mediated by GABA-B receptors within the PVN. Blockade of these receptors with CGP 52432 removes this inhibitory brake, leading to an increase in sympathetic tone and blood pressure. The onset of this response was observed within 3 to 4 minutes, peaking at 6 to 7 minutes post-injection.
| Model | Site of Administration | Effect of CGP 52432 | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Paraventricular Nucleus (PVN) | Dose-dependent increase in Lumbar Sympathetic Nerve Activity (LSNA) | |
| Dose-dependent increase in Arterial Blood Pressure (ABP) | |||
| Normotensive Rats | Paraventricular Nucleus (PVN) | No significant effect on LSNA or ABP |
Neurodevelopmental Studies
The neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in the developing brain, influencing processes such as neuronal proliferation, migration, and differentiation. nih.gov Research utilizing CGP 52432 has provided specific insights into the function of GABA-B receptors during these critical neurodevelopmental stages. In one study, the application of CGP 52432 to block GABA-B receptors in cultured tissue slices resulted in an accumulation of GABAergic interneurons within the ventricular and subventricular zones of the cortex. nih.gov This was accompanied by a corresponding decrease in the number of these neurons migrating into the cortex itself. nih.gov Furthermore, the interneurons that accumulated in the ventricular/subventricular zones displayed altered morphology, exhibiting significantly shorter leading processes compared to control cells. nih.gov These findings underscore the importance of GABA-B receptor signaling in guiding the proper migration and morphological development of cortical interneurons. nih.gov
Species-Specific Responses (e.g., Mice, Rats, Cats, Chicks)
The pharmacological effects of CGP 52432 have been characterized in various animal models, with the most extensive research conducted in rodents. No specific research findings on the effects of CGP 52432 in cats or chicks were identified in the reviewed literature.
Mice: In mice, CGP 52432 has demonstrated a range of behavioral and cellular effects. Administration of the compound has been shown to stimulate locomotor activity. nih.gov In stress-sensitive BALB/c mice, it reduces immobility in the forced swim test, an indicator of antidepressant-like activity. labscoop.comnih.gov Chronic, but not acute, administration increases cell proliferation specifically in the ventral region of the hippocampal dentate gyrus. labscoop.comnih.gov At the neurochemical level, CGP 52432 exhibits intrinsic activity in the hippocampus, inhibiting the evoked exocytosis of glycine (B1666218), while acting as a silent antagonist for this effect in the spinal cord. nih.gov It has also been used in mouse models to inhibit the analgesic effects of other compounds. labscoop.com
Rats: Research in rats has established CGP 52432 as a potent and highly selective antagonist of GABA-B autoreceptors in the cerebral cortex. nih.govtocris.com It effectively blocks the inhibitory effects of the GABA-B agonist baclofen (B1667701) on neurotransmitter release. nih.gov Electrophysiological studies in rat brain slices show that CGP 52432 reduces inhibitory postsynaptic potentials in CA1 pyramidal neurons of the hippocampus and in dorso-lateral septal neurones. labscoop.comnih.gov In synaptosome preparations from the rat neocortex, it has been instrumental in differentiating subtypes of GABA-B receptors, showing a significantly higher affinity for those modulating cholecystokinin (B1591339) release compared to those regulating somatostatin (B550006) release. nih.gov
Interactive Table: Species-Specific Effects of CGP 52432
| Species | Model/Assay | Finding | Reference |
|---|---|---|---|
| Mouse | Spontaneous Locomotor Activity | A 30 mg/kg dose significantly stimulated locomotor activity. | nih.gov |
| Mouse | Forced Swim Test (BALB/c) | Reduced immobility, suggesting antidepressant-like effects. | labscoop.comnih.gov |
| Mouse | Hippocampal Neurogenesis | Chronic treatment increased cell proliferation in the ventral hippocampus. | nih.gov |
| Mouse | Glycine Release (Hippocampus) | Exhibited intrinsic activity, inhibiting K+-evoked glycine exocytosis. | nih.gov |
| Rat | Cortical Synaptosomes | Potent and selective antagonist of GABA-B autoreceptors (pA2 = 7.70). | nih.gov |
| Rat | Hippocampal Slices (CA1) | Reduced paired-pulse inhibition of inhibitory postsynaptic potentials. | labscoop.comlabchem.com.my |
| Rat | Dorso-lateral Septal Neurones | Competitively antagonized baclofen-induced hyperpolarization (pA2 = 6.7). | nih.gov |
| Rat | Neocortex Synaptosomes | Showed ~30-fold higher affinity for GABA-B receptors on CCK-releasing terminals versus SRIF-releasing terminals. | nih.gov |
In Vitro and Ex Vivo Methodologies
Cortical Synaptosomes and Neurotransmitter Release Assays
CGP 52432 has been extensively characterized using preparations of synaptosomes, which are isolated nerve terminals used to study neurotransmitter release. In rat cortical synaptosomes, CGP 52432 acts as a potent and selective antagonist at GABA-B autoreceptors, which regulate the release of GABA itself. nih.gov It effectively reverses the inhibitory effect of (-)-baclofen on the potassium-evoked release of GABA with a high potency (IC50 = 0.085 µM). labscoop.comnih.govlabchem.com.my Its potency is substantially lower for antagonizing the inhibition of glutamate (B1630785) and somatostatin release, with IC50 values of 3.35 µM and 9.26 µM, respectively, highlighting its selectivity for the GABA autoreceptor. labscoop.comnih.govlabchem.com.my Further studies on rat cerebrocortical synaptosomes have demonstrated that CGP 52432 can discriminate between different presynaptic GABA-B heteroreceptors. nih.gov It displays an approximately 30-fold lower affinity for GABA-B receptors that modulate the release of somatostatin (SRIF) compared to those that modulate cholecystokinin (CCK) release. nih.gov In mouse synaptosomes, CGP 52432 was found to inhibit glycine exocytosis in the hippocampus but not the spinal cord. nih.gov
Interactive Table: Antagonistic Activity of CGP 52432 on Neurotransmitter Release in Rat Cortical Synaptosomes
| Neurotransmitter Release Inhibited by (-)-baclofen | CGP 52432 IC50 | Selectivity vs. GABA Autoreceptor | Reference |
|---|---|---|---|
| GABA | 0.085 µM | - | nih.gov |
| Glutamate | 3.35 µM | ~39-fold lower potency | labscoop.com |
| Somatostatin | 9.26 µM | ~109-fold lower potency | labscoop.com |
Hippocampal Slice Electrophysiology (e.g., CA1 Pyramidal Neurons, NM Neurons)
Hippocampal slice preparations have been a valuable ex vivo tool for elucidating the electrophysiological effects of CGP 52432. In recordings from CA1 pyramidal neurons in rat hippocampal slices, CGP 52432 at a concentration of 10 μM was shown to reduce paired-pulse inhibition of monosynaptic inhibitory postsynaptic potentials (IPSPs) by 80%. labscoop.comlabchem.com.my This demonstrates its ability to block presynaptic GABA-B receptors that typically depress GABA release onto pyramidal cells. In other studies using rat hippocampal tissue, high concentrations of CGP 52432 have been used to shape epileptiform activity, indicating its powerful influence on network excitability. tocris.com Research on rat dorso-lateral septal neurons further confirmed its antagonist properties, where it competitively blocked baclofen-induced hyperpolarizations and reduced the late, GABA-B receptor-mediated component of the inhibitory postsynaptic potential. nih.gov
Neuronal Cell Culture Studies (e.g., Neural Stem Cells, Macrophage Cell Lines)
Neural stem cells (NSCs) are multipotent cells capable of self-renewal and differentiation into neurons and glial cells. stemcell.comtocris.com Studies utilizing neuronal cell cultures have shed light on the role of GABA-B receptors in neural development, with CGP 52432 serving as a critical pharmacological tool. In cultures of developing cortical neurons, blocking GABA-B receptors with CGP 52432 was found to disrupt the normal migration of GABAergic interneurons. nih.gov This blockade led to an accumulation of these cells in their proliferation zones and altered their morphology, preventing them from properly integrating into the cortex. nih.gov No research data was found regarding the use of CGP 52432 in macrophage cell line studies.
Organotypic Cultures
Organotypic cultures, which are three-dimensional cultures of tissues that preserve much of the native anatomical structure, have been employed to study the effects of CGP 52432 on neuronal development. The investigation into the migration of GABAergic interneurons, where blocking GABA-B receptors with CGP 52432 caused the cells to accumulate and display shorter processes, was conducted using organotypic slice cultures. nih.gov This methodology allowed for the observation of developmental processes within a preserved tissue architecture, highlighting the role of GABA-B receptor signaling in neuronal migration and maturation in a context that closely mimics the in vivo environment. nih.gov
Immunohistochemistry and Immunofluorescence for Cellular Analysis
Immunohistochemistry and immunofluorescence are crucial techniques for visualizing the cellular and subcellular distribution of specific proteins and for analyzing cellular processes like proliferation and differentiation within tissue samples. In the context of CGP52432 research, these methods have been employed to understand its effects on neurogenesis.
In a study investigating the effects of this compound following cerebral ischemia in mice, immunofluorescence was used to detect neurogenesis in the dentate gyrus (DG) region of the hippocampus. nih.gov The results demonstrated that treatment with this compound significantly enhanced the proliferation of neural stem cells (NSCs), increased the number of immature neurons, and promoted the differentiation of newborn cells into mature neurons. nih.gov Further in vitro experiments using immunofluorescence staining confirmed that this compound directly promoted the proliferation of cultured NSCs in a dose-dependent manner. nih.gov
Another study utilized bromodeoxyuridine (BrdU) immunohistochemistry to assess the impact of this compound on cell proliferation and survival in the hippocampus of a stress-sensitive mouse strain. nih.gov The findings revealed that chronic administration of this compound led to a significant increase in hippocampal cell proliferation. nih.gov Notably, this effect was specific to the ventral hippocampus, a region strongly associated with the regulation of stress and emotion, while the dorsal hippocampus remained unaffected. nih.gov However, the treatment did not have a significant effect on the survival of these newly-born cells. nih.gov
These findings highlight the utility of immunohistochemical and immunofluorescent techniques in elucidating the cellular mechanisms underlying the action of this compound, particularly its role in promoting neurogenesis.
Western Blot and ELISA for Protein Expression
Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) are quantitative techniques used to measure the expression levels of specific proteins in a sample. These methods have been instrumental in dissecting the molecular pathways modulated by this compound.
In research exploring the mechanisms behind this compound-induced neurogenesis, both Western blot and ELISA were utilized to measure the expression of proteins related to the cyclic AMP (cAMP)/cAMP response element-binding protein (CREB) signaling pathway in cultured neural stem cells (NSCs). nih.gov The study found that treatment with this compound resulted in increased expression of cAMP, protein kinase A (PKA), and phosphorylated CREB (pCREB). nih.gov This suggests that the proliferative effect of this compound on NSCs may be mediated through the activation of the cAMP-CREB signaling pathway. nih.gov
The table below summarizes the key protein expression changes observed in response to this compound treatment in cultured NSCs.
| Technique | Protein Analyzed | Observed Effect | Implied Pathway | Reference |
| ELISA | cAMP | Increased | cAMP-CREB Signaling | nih.gov |
| Western Blot | PKA | Increased | cAMP-CREB Signaling | nih.gov |
| Western Blot | pCREB | Increased | cAMP-CREB Signaling | nih.gov |
These molecular analyses provide critical insights into the intracellular signaling cascades that are triggered by the inhibition of GABAB receptors by this compound, linking it to cellular outcomes like neurogenesis.
Electrophysiological Recording Techniques (e.g., Whole-Cell, Patch-Clamp)
Electrophysiological techniques, such as whole-cell and patch-clamp recordings, are fundamental for studying the electrical properties of neurons and the effects of pharmacological agents on ion channels and synaptic transmission. moleculardevices.com These methods allow for precise measurement of membrane potential and ionic currents, providing direct evidence of a compound's effect on neuronal excitability. moleculardevices.com
The whole-cell patch-clamp technique has been used to investigate the effects of the GABAB-receptor antagonist CGP 35348 and the agonist baclofen on neurons in the preoptic area/anterior hypothalamus (PO/AH) of rats. appliedcellbiology.com In these studies, the antagonist was shown to increase the firing rate of neurons, associated with membrane depolarization and an increase in input resistance. appliedcellbiology.com While this specific study did not use this compound, it illustrates the type of electrophysiological investigation for which this compound, as a potent GABAB antagonist, is a suitable tool. tocris.comrndsystems.com
This compound's primary mechanism is the antagonism of GABAB receptors, which are G-protein-coupled receptors that, when activated, typically lead to the opening of potassium channels (causing hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). tocris.com By blocking these receptors, this compound prevents these inhibitory effects, thereby increasing neuronal excitability and neurotransmitter release.
The table below outlines the expected electrophysiological effects of this compound based on its known mechanism as a GABAB receptor antagonist.
| Recording Technique | Parameter Measured | Expected Effect of this compound | Underlying Mechanism |
| Whole-Cell Current Clamp | Neuronal Firing Rate | Increase | Blockade of inhibitory GABAB receptor signaling |
| Whole-Cell Current Clamp | Membrane Potential | Depolarization | Prevention of GABAB-mediated K+ channel opening |
| Whole-Cell Voltage Clamp | Postsynaptic K+ Currents | Decrease | Inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels |
| Whole-Cell Voltage Clamp | Presynaptic Ca2+ Currents | Increase (indirectly) | Blockade of GABAB receptor-mediated inhibition of voltage-gated calcium channels |
These electrophysiological studies are essential for characterizing the precise impact of this compound on neuronal function and for understanding how these changes at the single-cell level translate to broader physiological and behavioral outcomes.
Potential Therapeutic Applications and Clinical Implications
Depression Treatment
Preclinical studies have identified GABAB receptor antagonists, including this compound, as a potential novel class of antidepressants. nih.gov Research using animal models of depression has demonstrated that this compound can produce antidepressant-like effects.
In a study using the forced swim test (FST) in mice, a standard behavioral assay for screening antidepressant efficacy, treatment with this compound was shown to induce antidepressant-like behavioral effects. nih.gov This effect was observed after acute, subchronic (7 days), and chronic (21 days) administration. nih.gov
A key finding from this research links the antidepressant-like properties of this compound to its effects on adult hippocampal neurogenesis, a process implicated in the mechanism of action of many existing antidepressant drugs. nih.gov The study found that chronic, but not acute or subchronic, treatment with this compound significantly increased the proliferation of new cells in the hippocampus. nih.gov This temporal correlation, where the neurogenic effect aligns with a chronic treatment schedule, is consistent with the delayed therapeutic onset of many clinical antidepressants. nih.gov The pro-proliferative effect was notably localized to the ventral hippocampus, a sub-region critically involved in emotional regulation and the stress response. nih.gov These findings suggest that increased hippocampal neurogenesis could be a plausible mechanism for the antidepressant-like effects of chronic GABAB receptor antagonism with this compound. nih.gov
Cognitive Dysfunction and Impairment
The antagonism of GABAB receptors by compounds like this compound has shown significant promise in preclinical models for treating cognitive deficits. By blocking the inhibitory tone mediated by GABAB receptors, these antagonists can enhance neurotransmission and synaptic plasticity, processes fundamental to learning and memory.
Research has shown that inhibiting GABAB receptors can facilitate the recovery of cognitive function following an acute cerebral ischemic event in mice. nih.gov In one study, mice treated with this compound after induced cerebral ischemia showed significant improvements in spatial learning and memory when assessed with the Morris water maze test. nih.gov This cognitive enhancement was associated with the compound's ability to promote hippocampal neurogenesis. nih.gov
Further mechanistic studies suggest that GABAB antagonists may enhance cognition by modulating the activity of transcription factors that act as memory suppressors. researchgate.net For example, the antagonist SGS742, which is structurally related to this compound, has been shown to improve memory and reduce the binding of the memory-suppressor protein CREB2 (also known as ATF4) to its DNA target, the cAMP response element (CRE), in the hippocampus. researchgate.net This suggests that by inhibiting GABAB receptors, compounds like this compound could disinhibit molecular pathways that are normally constrained, thereby facilitating memory formation. researchgate.net Age-related cognitive decline is another area of interest. Studies in aged rats have shown alterations in GABAB receptor expression and signaling in brain regions critical for cognition, such as the prefrontal cortex, suggesting that targeting these receptors could be a strategy to combat age-associated cognitive impairment. nih.gov
Neuroprotection in Ischemic Conditions
The potential of this compound to offer neuroprotection, particularly in the context of ischemic brain injury, is an area of active investigation. The mechanism appears to be linked to its ability to promote endogenous repair processes, such as neurogenesis.
A key study demonstrated that the inhibition of GABAB receptors by this compound effectively promotes hippocampal neurogenesis and improves cognitive impairments in adult mice following cerebral ischemia induced by bilateral common carotid artery occlusion. nih.gov The research showed that this compound treatment, initiated 24 hours after the ischemic event, led to enhanced proliferation of neural stem cells and an increased number of new neurons in the hippocampus. nih.gov This suggests that blocking GABAB receptors can stimulate the brain's innate capacity for repair after injury. nih.gov
The neuroprotective potential is further supported by the finding that these cellular changes translate into functional recovery. The same study reported that the this compound-treated mice exhibited significantly improved spatial learning and memory. nih.gov The underlying mechanism for this effect may be mediated through the cAMP-CREB signaling pathway, which was found to be upregulated by this compound in neural stem cells. nih.gov These findings position GABAB receptor inhibition as a potential therapeutic strategy for clinical intervention following cerebral ischemic events. nih.govnih.gov
The table below summarizes the key preclinical findings regarding the therapeutic potential of this compound.
| Therapeutic Area | Key Finding | Animal Model | Investigated Mechanism | Reference |
| Depression | Induced antidepressant-like behavior; increased cell proliferation in the ventral hippocampus. | Stress-sensitive BALB/c mice | Increased hippocampal neurogenesis | nih.gov |
| Cognitive Dysfunction | Improved spatial learning and memory deficits. | Mice with cerebral ischemia | Enhanced hippocampal neurogenesis; potential modulation of memory suppressor proteins. | nih.govresearchgate.net |
| Neuroprotection | Promoted hippocampal neurogenesis and functional recovery after ischemia. | Mice with cerebral ischemia | Upregulation of the cAMP-CREB signaling pathway in neural stem cells. | nih.gov |
Pain Management
The role of GABA-B receptor modulation in pain has been a subject of preclinical investigation, with studies yielding complex and sometimes conflicting results regarding the potential of antagonists like this compound. The therapeutic potential of targeting GABA-B receptors for analgesia is multifaceted, with evidence suggesting different outcomes depending on the specific pain modality and the nature of the GABA-B ligand (agonist versus antagonist).
Preclinical studies have explored the involvement of the GABA-B system in neuropathic pain. For instance, research has indicated that activation of GABA-B receptors can suppress diabetic neuropathic pain in rat models. nih.gov In one study, intrathecal administration of the GABA-B receptor agonist, baclofen, significantly increased the paw withdrawal threshold and paw withdrawal thermal latency in diabetic neuropathic pain models, suggesting an analgesic effect. nih.gov Conversely, the administration of a GABA-B receptor blocker, saclofen, was found to decrease these pain thresholds. nih.gov These findings imply that antagonizing GABA-B receptors with a compound like this compound might not be a viable strategy for alleviating diabetic neuropathic pain and could potentially exacerbate it.
Further complicating the picture, other preclinical research has shown that GABA-B receptor antagonists can influence neuronal excitability in the spinal cord, a key area for pain signal transmission. A study using the GABA-B antagonist CGP55845 demonstrated an increase in motoneuron excitability and an enhancement of synaptic strength between afferent fibers and motoneurons. mdpi.com While not directly a pain study, these findings suggest that blocking GABA-B receptors can heighten neuronal responses, which could have implications for pain processing.
In contrast, some research points towards a potential role for GABA-B modulation in nerve regeneration, which could be relevant for certain types of pain associated with nerve damage. However, direct preclinical studies evaluating the analgesic efficacy of this compound as a standalone treatment in validated animal models of inflammatory, neuropathic, or other types of pain are not extensively reported in the currently available literature. The existing data underscores the complexity of the GABA-B system in pain modulation and highlights the need for further targeted research to elucidate the specific contexts in which a GABA-B antagonist like this compound could offer therapeutic benefits.
Preclinical Findings on GABA-B Modulation in Pain Models
| Compound Type | Model | Key Findings | Implication for this compound |
|---|---|---|---|
| GABA-B Agonist (Baclofen) | Diabetic Neuropathic Pain (Rat) | Increased pain thresholds (analgesic effect). nih.gov | Antagonism may not be beneficial. |
| GABA-B Antagonist (Saclofen) | Diabetic Neuropathic Pain (Rat) | Decreased pain thresholds. nih.gov | Suggests potential for pain exacerbation. |
Overactive Bladder
The potential application of this compound in the management of overactive bladder (OAB) is rooted in the established role of the GABA-B receptor in the neural control of micturition. Preclinical evidence suggests that modulation of the GABA-B system can influence bladder function, although the precise effects of antagonism versus agonism are still being fully elucidated in the context of OAB.
The rationale for investigating GABA-B antagonists for OAB stems from the complex role of GABAergic signaling in the pontine micturition center and the spinal cord, which regulate bladder contractions and sphincter function. nih.govresearchgate.net While GABA-B receptor agonists like baclofen have been used to treat detrusor hyperreflexia, a condition related to OAB often seen in patients with spinal cord injuries, the nuanced regulation of the micturition reflex suggests that antagonists might also have a therapeutic role. nih.govresearchgate.net
Preclinical research has demonstrated that the GABA-B receptor system is a viable target for modulating bladder activity. A study on the GABA-B positive allosteric modulator (PAM), ADX71441, showed that this compound could improve micturition indices and cystometry variables in rodent models of OAB. nih.gov This finding, while involving a compound that enhances GABA-B receptor function rather than blocking it, confirms that the GABA-B system is a key player in bladder control and a promising target for pharmacotherapy.
Further supporting the involvement of GABA-B receptors in bladder pathology, a preclinical study in a model of cisplatin-resistant bladder cancer found that the GABA-B receptor antagonist, CGP46381, could enhance the cytotoxic effects of cisplatin. mdpi.com While this study was focused on cancer, it demonstrates that GABA-B antagonists can have significant effects within the bladder tissue.
Direct preclinical investigations specifically evaluating this compound in animal models of OAB, such as those involving cystometry to measure urodynamic parameters like bladder capacity, micturition pressure, and frequency of non-voiding contractions, are necessary to definitively establish its therapeutic potential. nih.govnih.govprotocols.io Such studies would be crucial to determine whether the antagonism of GABA-B receptors by this compound can lead to a reduction in the symptoms of OAB.
Preclinical Evidence for GABA-B Modulation in Bladder Function
| Compound Type | Model/Context | Key Findings | Relevance to this compound |
|---|---|---|---|
| GABA-B Agonist (Baclofen) | Detrusor Hyperreflexia (Human) | Reduces detrusor hyperreflexia. nih.govresearchgate.net | Establishes GABA-B as a modulator of bladder contractility. |
| GABA-B PAM (ADX71441) | OAB (Rodent Models) | Improved micturition indices and cystometry variables. nih.gov | Confirms GABA-B system as a therapeutic target for OAB. |
Absence Epilepsy
Preclinical research has identified the GABA-B receptor as a significant modulator of the spike-and-wave discharges (SWDs) that are the electroencephalographic hallmark of absence seizures. nih.gov This has positioned GABA-B antagonists like this compound as promising candidates for the treatment of this form of epilepsy.
The primary animal model for studying absence epilepsy is the Genetic Absence Epilepsy Rat from Strasbourg (GAERS). mdpi.com These rats spontaneously exhibit SWDs that closely resemble those seen in human absence epilepsy, making them a valuable tool for preclinical drug evaluation. nih.govnih.gov Studies in these and other rodent models have consistently shown that GABA-B receptor agonists exacerbate absence seizures, while GABA-B receptor antagonists have the opposite effect, suppressing seizure activity. nih.gov
A comprehensive review of the role of GABA-B receptors in absence epilepsy highlights that the administration of GABA-B antagonists can suppress absence seizures in various experimental models. nih.gov This anti-epileptic effect is a key finding supporting the investigation of this compound for this indication. The thalamocortical circuitry, which is crucial for the generation of SWDs, is a key site of action for these compounds. mdpi.com
Beyond seizure suppression, preclinical studies have also indicated that GABA-B receptor antagonists may address the cognitive impairments that can accompany absence epilepsy. In a pharmacological model of atypical absence seizures, GABA-B antagonists were found to reverse deficits in both cognition and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov This suggests that a compound like this compound could potentially offer a dual benefit of controlling seizures and improving cognitive function in patients with absence epilepsy.
The potent and selective antagonistic action of this compound at GABA-B receptors makes it a strong candidate for further investigation in the GAERS model and other preclinical models of absence epilepsy. nih.gov Such studies would be essential to confirm its efficacy in reducing the frequency and duration of SWDs and to explore its potential for mitigating the cognitive comorbidities of the disorder.
Preclinical Findings on GABA-B Antagonism in Absence Epilepsy Models
| Compound Class | Model | Key Findings | Potential Implication for this compound |
|---|---|---|---|
| GABA-B Antagonists | Rodent Models of Absence Epilepsy | Suppression of absence seizures. nih.gov | Potential as an anti-epileptic agent. |
Substance Abuse Disorders
The investigation into the role of the GABA-B receptor in substance abuse disorders has revealed a complex interplay, with preclinical studies suggesting that agonism and antagonism of this receptor may have opposing effects on drug-seeking behavior. While direct studies on this compound in addiction models are limited, research on other GABA-B ligands provides a basis for hypothesizing its potential impact.
A significant body of preclinical evidence points to the ability of GABA-B receptor agonists to reduce the reinforcing effects of various drugs of abuse. For example, studies have shown that the prototypical GABA-B agonist, baclofen, can decrease the self-administration of stimulants like cocaine in rats. This suggests that activating GABA-B receptors can diminish the motivation to take these substances.
The theoretical framework for investigating a GABA-B antagonist like this compound in the context of substance abuse is therefore complex. Given that GABA-B agonists tend to reduce drug-seeking behavior, it is plausible that a GABA-B antagonist could have the opposite effect, potentially increasing the reinforcing properties of drugs or even precipitating withdrawal symptoms. This highlights the critical need for direct preclinical evaluation of this compound in established animal models of addiction.
These models, such as drug self-administration and reinstatement paradigms, are essential for understanding a compound's potential for abuse liability or as a treatment for addiction. nih.gov In a self-administration study, animals learn to perform a specific action, like pressing a lever, to receive a drug infusion. The rate and pattern of lever pressing can indicate the reinforcing strength of the drug. The reinstatement model, on the other hand, is used to study relapse, where drug-seeking behavior is extinguished and then reinstated by exposure to the drug itself, drug-associated cues, or stress. nih.gov
To date, there is a lack of published preclinical studies that have specifically examined the effects of this compound in these models of substance abuse. Such research would be crucial to determine whether this compound alters the acquisition of drug self-administration, the motivation to seek drugs, or the propensity to relapse. Without this direct evidence, the translational potential of this compound in the treatment of substance abuse disorders remains speculative.
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Baclofen | |
| Saclofen | |
| CGP55845 | |
| ADX71441 | |
| CGP46381 |
Methodological Considerations and Future Research Directions
Advancements in GABAB Receptor Subtype Characterization
The compound CGP52432 has been a pivotal tool in dissecting the heterogeneity of GABA-B receptors. Early research demonstrated that GABA-B receptors are not a monolithic entity but comprise pharmacologically distinct subtypes. nih.gov Investigations using rat cortical synaptosomes revealed that this compound could antagonize the effects of the GABA-B agonist (-)-baclofen on the release of various neurotransmitters. nih.gov
Crucially, this compound displayed significant selectivity for different presynaptic GABA-B receptor populations. It was found to be substantially more potent at GABA autoreceptors (which regulate GABA release) than at the heteroreceptors located on terminals that release glutamate (B1630785) or somatostatin (B550006). nih.gov Specifically, the concentration of this compound required to inhibit 50% of the effect (IC50) at GABA autoreceptors was 0.085 μM, a value 35-fold lower than that for receptors on somatostatin-releasing terminals and 100-fold lower than for those on glutamate-releasing terminals. nih.gov This selectivity established this compound as a superior tool for the specific investigation of terminal GABA-B autoreceptors in the cerebral cortex. nih.gov
Table 1: Selectivity of this compound at different presynaptic GABAB receptors in Rat Cerebral Cortex
| Receptor Target | IC50 Value (μM) |
|---|---|
| GABA Autoreceptor | 0.085 |
| Somatostatin Release-Regulating Receptor | ~2.98 |
| Glutamate Release-Regulating Receptor | ~8.50 |
Data sourced from Lanza et al. (1993) nih.gov
Future characterization will likely involve more advanced techniques, such as high-resolution microscopy and novel molecular probes, to visualize receptor subtype distribution and trafficking in real-time within specific neuronal circuits.
Development of Novel Research Tools and Ligands
While this compound and its contemporaries like CGP54626 and SCH50911 were instrumental, the field requires an expanded toolkit. researchgate.netnih.gov The development of new ligands is crucial for enhancing the understanding of GABA-B receptor activation mechanisms and their role in various signaling pathways. mdpi.com The focus has expanded beyond simple agonists and antagonists to include positive allosteric modulators (PAMs), such as CGP7930 and GS39783, which enhance the effect of the endogenous agonist GABA rather than activating the receptor directly. researchgate.netmdpi.com These PAMs may offer therapeutic advantages, potentially reducing the tolerance that can develop with direct agonists. researchgate.net
Furthermore, the creation of specialized research tools continues to be a priority. This includes:
Radioligands: Compounds like [3H]CGP54626 have been vital for binding assays and receptor mapping. researchgate.net
Fluorescent Ligands: The development of fluorescent antagonists allows for direct visualization of receptor populations in living tissue. researchgate.net
Photoaffinity Ligands: Tools such as [125I]CGP71872 were critical in the original expression cloning work that identified the GABA-B1a and GABA-B1b receptor isoforms. researchgate.net
The ongoing challenge is to develop ligands with novel chemical structures (chemotypes) that can further probe the nuances of receptor function and selectivity. mdpi.comhellobio.com
Integration of Multi-Omics Approaches
To understand the full impact of GABA-B receptor modulation by compounds like this compound, future research must integrate multi-omics approaches. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome. Following a stimulus, such as treatment with a receptor antagonist, cells undergo dynamic changes in their transcriptome (the set of all RNA molecules) and proteome (the set of all proteins). nih.gov
By combining transcriptomics (e.g., RNA-Seq) and proteomics (e.g., mass spectrometry), researchers can build a comprehensive picture of the cellular response. nih.govnih.gov For example, studies could assess how chronic blockade of GABA-B receptors with this compound alters the expression of not only the receptors themselves but also downstream signaling molecules, ion channels, and metabolic enzymes. Mathematical modeling of these dynamic changes can reveal complex regulatory networks and identify previously unknown roles for transcript and protein alterations in the cellular adaptation process. nih.gov This approach can provide an unbiased, system-wide view of a drug's effect, moving beyond a single receptor target.
Long-term Behavioral and Neuropathological Assessments
The long-term consequences of modulating the GABA-B system are not fully understood. Future studies involving antagonists like this compound should incorporate long-term behavioral and neuropathological assessments. Such research is critical for understanding how sustained receptor blockade might lead to lasting changes in brain function and structure. nih.gov
Key areas for investigation would include:
Behavioral Analysis: Assessing lasting changes in anxiety, cognition, and memory. nih.gov For instance, damage to the hippocampus is known to underlie long-term memory impairments, while alterations in amygdala activity can contribute to anxiety disorders. nih.gov
Neuropathological Examination: Following long-term administration of a GABA-B antagonist, detailed histological analysis of vulnerable brain regions like the hippocampus and amygdala would be necessary. This would involve quantifying neuronal survival or loss and examining potential changes in the populations of specific interneurons. nih.gov
These assessments are paramount for determining whether long-term GABA-B antagonism leads to adaptive or maladaptive neuroplasticity.
Investigation of Developmental Critical Periods
The brain undergoes specific "critical periods" during development where it is exceptionally plastic and sensitive to environmental stimuli, which is essential for the proper formation of neural circuits. vu.nljci.orgnih.gov The GABAergic system plays a crucial role in regulating the timing of these critical periods. vu.nl Perturbations of GABAergic transmission during these sensitive windows can have permanent consequences for adult behavior. plos.org
For example, studies have shown that both genetically reducing and pharmacologically potentiating GABA-A receptor function during specific postnatal weeks in mice leads to lasting changes in anxiety- and depression-related behaviors. plos.org A critical future direction is to use selective tools like this compound to investigate the specific role of the GABA-B receptor system in opening, closing, and shaping the outcomes of these developmental periods. This could involve administering the antagonist during discrete postnatal windows and assessing the long-term impact on circuit formation and adult behavior, providing insight into the origins of neurodevelopmental disorders. jci.orgnih.gov
Sex-Dependent Effects and Mechanisms
A growing body of evidence indicates that the brain's response to stress and pharmacological agents can differ significantly between males and females. nih.gov These sex-dependent effects are often linked to the modulation of neurotransmitter systems, including the GABAergic system. For instance, in response to perinatal stress, male and female rats show different behavioral outcomes and distinct changes in the expression of GABA-A receptor subunits in the hippocampus. nih.gov
Similarly, studies in mouse models of Alzheimer's disease have found that male mice are more sensitive to the behavioral effects of the GABA-A modulator diazepam, a difference linked to epigenetic regulation of GABA-A receptor subunit gene expression. nih.gov Given this context, it is imperative that future research on this compound and other GABA-B ligands systematically investigates sex-dependent effects. Such studies must go beyond simply reporting differences and explore the underlying mechanisms, which may involve hormonal regulation, epigenetic modifications, or baseline differences in receptor expression. nih.govnih.gov This approach is essential for a complete and accurate understanding of the compound's effects.
Translational Research Challenges and Opportunities
The journey of a promising chemical compound from preclinical discovery to clinical application is fraught with challenges, a phenomenon often described as the "valley of death" in drug development. nih.govresearchgate.net this compound, a potent and selective GABAB receptor antagonist, is a case in point, presenting a unique set of translational hurdles and opportunities that warrant careful consideration for its future development.
The successful translation of preclinical findings into effective therapies is a complex, multi-stage process. futurebridge.com It begins with basic scientific discovery (T1), moves through to evidence-based guidelines (T2), then to clinical care (T3), and finally to impacting community health (T4). futurebridge.com This journey is often hindered by a variety of factors, including cultural differences between basic scientists and clinicians, limited resources, and complex regulatory environments. nih.gov
Challenges in the Translational Pathway for this compound
A primary challenge in the clinical development of this compound lies in its complex pharmacological profile. While it is a potent antagonist of GABAB autoreceptors, some studies have revealed unexpected effects. nih.govselleckchem.comrndsystems.comhellobio.com For instance, research has shown that this compound can inhibit glycine (B1666218) exocytosis in the hippocampus, an effect that is independent of its action on GABAB receptors. nih.gov This off-target activity could lead to unforeseen side effects in human subjects and complicates the interpretation of clinical outcomes. These unexpected effects highlight the importance of thorough preclinical characterization to avoid misinterpretation of results. nih.gov
Another significant hurdle is the lack of validated biomarkers for GABAB receptor function in humans. nih.gov Biomarkers are critical for confirming target engagement, guiding dose selection, and monitoring therapeutic response in clinical trials. nih.gov The development of reliable biomarkers to assess the in-vivo activity of this compound at the GABAB receptor would be a crucial step in its translational journey. Without such tools, it is difficult to ascertain whether the drug is hitting its intended target at a therapeutically relevant level.
Furthermore, the transition from animal models to human subjects presents a substantial challenge. Preclinical studies have demonstrated the potential of this compound in promoting neurogenesis and improving cognitive function following cerebral ischemia in mice. nih.gov However, the predictive value of these animal models for human neurological conditions is often limited. nih.gov The inherent variability in preclinical data and the potential for bias in interpretation are significant concerns that must be addressed in the design of any future clinical trials. nih.gov
Opportunities for Future Research and Clinical Application
Despite these challenges, this compound presents several exciting opportunities. The compound's ability to enhance neurogenesis in the adult brain after an ischemic event suggests a potential therapeutic avenue for stroke recovery. nih.gov Cognitive impairment is a common and debilitating consequence of stroke, and a treatment that could promote the brain's natural repair mechanisms would be a major breakthrough. Future research should focus on further elucidating the mechanisms by which this compound promotes neurogenesis and on identifying the optimal therapeutic window for its administration post-ischemia.
The selectivity of this compound for GABAB autoreceptors also offers a unique opportunity to dissect the role of these specific receptors in various physiological and pathological processes. nih.gov Carefully designed early-phase clinical trials could not only assess the safety and tolerability of this compound but also serve as mechanistic studies to probe the function of GABAB autoreceptors in the human brain. This could yield valuable insights into a range of neurological and psychiatric disorders where GABABergic dysfunction is implicated.
Moreover, the development of this compound could benefit from advances in clinical trial design, such as the use of adaptive designs and the inclusion of diverse patient populations to ensure the generalizability of findings. vrtx.comucb.com A collaborative approach involving basic scientists, clinicians, and industry partners will be essential to navigate the complexities of translational research and to unlock the full therapeutic potential of this compound. nih.govfuturebridge.com
Q & A
Q. What is the primary pharmacological mechanism of CGP52432, and how is it experimentally validated?
this compound is a selective antagonist of GABAB receptors, validated through electrophysiological and calcium imaging techniques. For example, in studies on cortical dendrites, this compound application (1–50 µM) blocked TMS-evoked inhibition of dendritic Ca²⁺ responses, confirming its role in modulating GABAB-mediated synaptic transmission . Validation involves control experiments with receptor agonists/antagonists and dose-response analyses to ensure specificity.
Q. What standard methodologies are used to assess this compound’s efficacy in modulating synaptic transmission?
Key methods include:
- Electrophysiology : Paired-pulse stimulation to evaluate presynaptic glutamate release (e.g., measuring EPSC amplitude changes before/after this compound application) .
- Calcium imaging : Monitoring dendritic Ca²⁺ transients during sensory stimulation to quantify inhibitory effects .
- Pharmacological controls : Co-application with GABAB agonists (e.g., baclofen) to confirm receptor-specific effects .
Q. How is this compound administered in in vivo studies, and what are the critical pharmacokinetic considerations?
this compound is typically delivered via intracerebral microinjection (e.g., 50–60 µM in rat PFC studies). Key considerations include:
- Dose optimization : Pilot studies to determine effective concentrations without off-target effects.
- Temporal resolution : Monitoring drug effects over time (e.g., DA level fluctuations measured via microdialysis every 15 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects across experimental models or concentrations?
Contradictions (e.g., presynaptic vs. postsynaptic effects) may arise from model-specific factors (e.g., brain region, species). Strategies include:
- Systematic replication : Repeating experiments across models (e.g., cortical slices vs. in vivo PFC) .
- Meta-analysis : Aggregating data from studies using similar concentrations (e.g., 1 µM in slice studies vs. 50 µM in vivo) to identify dose-dependent trends.
- Cross-validation : Combining electrophysiology with biochemical assays (e.g., receptor binding tests) to confirm mechanisms .
Q. What experimental strategies address gender-specific responses to this compound, such as heightened DA modulation in female rats?
Gender differences (e.g., 5x higher DA peaks in female rats ) require:
- Sex-balanced cohorts : Including male and female subjects in study designs.
- Hormonal controls : Monitoring estrous cycle phases in females.
- Statistical adjustments : Using ANOVA with sex as a variable to isolate biological vs. experimental variability.
Q. How does this compound interact with other neurotransmitter systems (e.g., dopamine), and what methodologies elucidate these interactions?
this compound’s indirect effects on dopamine (DA) are studied via:
- Microdialysis : Measuring extracellular DA levels in the PFC after drug application .
- Receptor co-antagonism : Combining this compound with NMDA/GABA-A antagonists (e.g., APV) to dissect pathway crosstalk .
- Behavioral assays : Linking DA changes to cognitive tasks (e.g., working memory tests).
Methodological and Ethical Considerations
Q. What are the best practices for ensuring reproducibility in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
